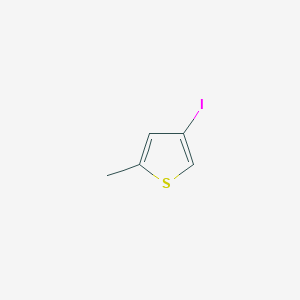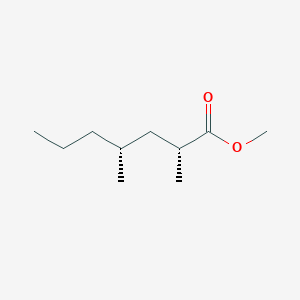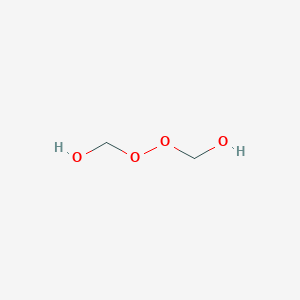
Bis(hydroxymethyl)peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(hydroxymethyl)peroxide (BHMTP) is a peroxide compound that has been widely used in various fields, including chemical synthesis, polymerization, and as a radical initiator. BHMTP has gained interest in recent years due to its unique properties, such as high thermal stability and low toxicity, making it a promising candidate for various applications.
Wirkmechanismus
Bis(hydroxymethyl)peroxide acts as a radical initiator by breaking the peroxide bond to form two radicals, which initiate the polymerization process. The radicals react with the monomers to form a polymer chain. This compound has high thermal stability, which allows it to initiate polymerization at high temperatures. This compound also has low toxicity, making it a safer alternative to other radical initiators.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in various studies. It has been used as a food additive and has been shown to have no adverse effects on human health. This compound has also been used in the production of medical devices and has been shown to have no cytotoxic effects on human cells.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(hydroxymethyl)peroxide has several advantages over other radical initiators. It has high thermal stability, which allows it to initiate polymerization at high temperatures. It also has low toxicity, making it a safer alternative to other radical initiators. However, this compound has some limitations in lab experiments. It has a relatively low decomposition rate, which can result in a slower polymerization process. In addition, this compound can be expensive compared to other radical initiators.
Zukünftige Richtungen
Bis(hydroxymethyl)peroxide has shown promising results in various applications, and future research could explore its potential in other fields. One potential area of research is in the production of biodegradable polymers. This compound could be used as a crosslinking agent in the synthesis of biodegradable polymers, which could have applications in the medical and environmental fields. Another potential area of research is in the production of high-performance materials. This compound could be used as a curing agent in the production of high-performance coatings and adhesives, which could have applications in the aerospace and automotive industries.
Conclusion:
This compound is a peroxide compound that has gained interest in recent years due to its unique properties, such as high thermal stability and low toxicity. This compound has been widely used in various fields, including chemical synthesis, polymerization, and as a radical initiator. This compound has shown promising results in various applications, and future research could explore its potential in other fields. This compound has several advantages over other radical initiators, but it also has some limitations in lab experiments. Overall, this compound is a promising candidate for various applications, and further research could lead to new discoveries in the field of chemistry.
Synthesemethoden
Bis(hydroxymethyl)peroxide can be synthesized using various methods, including the reaction of hydrogen peroxide with formaldehyde, the reaction of glyoxal with hydrogen peroxide, and the reaction of paraformaldehyde with hydrogen peroxide. The most common method is the reaction of hydrogen peroxide with formaldehyde in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction produces this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Bis(hydroxymethyl)peroxide has been widely used in scientific research due to its unique properties. It has been used as a radical initiator in the polymerization of various monomers, such as styrene, acrylonitrile, and vinyl acetate. This compound has also been used in the synthesis of various compounds, such as epoxides and ketones. In addition, this compound has been used as a crosslinking agent in the synthesis of polymers and as a curing agent in the production of coatings and adhesives.
Eigenschaften
| 17088-73-2 | |
Molekularformel |
C2H6O4 |
Molekulargewicht |
94.07 g/mol |
IUPAC-Name |
hydroxymethylperoxymethanol |
InChI |
InChI=1S/C2H6O4/c3-1-5-6-2-4/h3-4H,1-2H2 |
InChI-Schlüssel |
JLJXMZMKMRQOLN-UHFFFAOYSA-N |
SMILES |
C(O)OOCO |
Kanonische SMILES |
C(O)OOCO |
| 17088-73-2 | |
Synonyme |
BIS(HYDROXYMETHYL)PEROXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


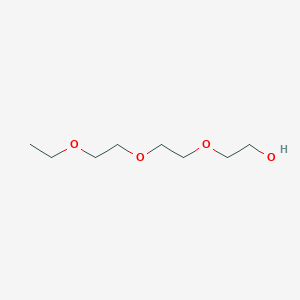


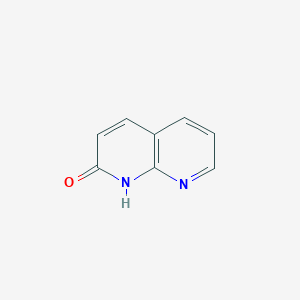
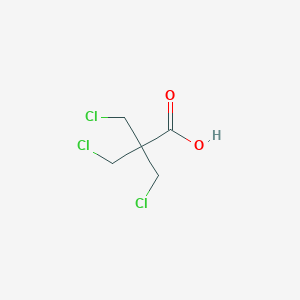
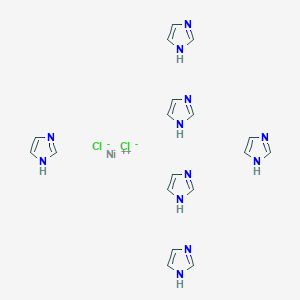

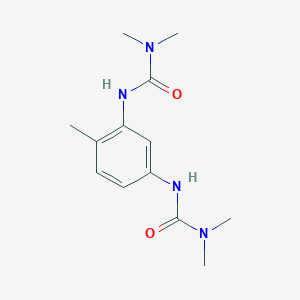
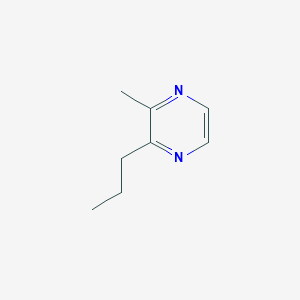


![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)
